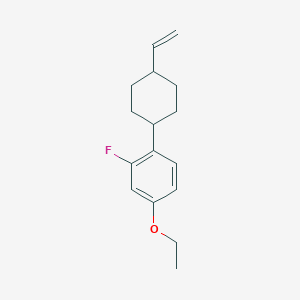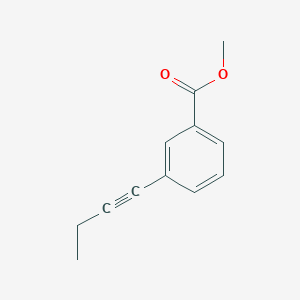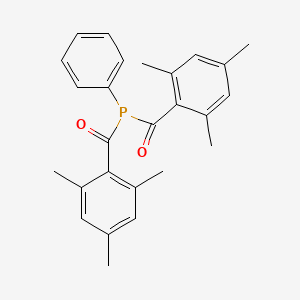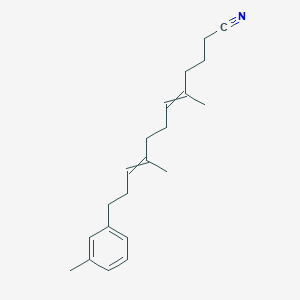
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.468 g/mol . This compound is characterized by its unique structure, which includes a nitrile group and multiple methyl substitutions on a dodecadiene backbone.
Métodos De Preparación
The synthesis of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
5,9-Dimethyl-12-(2-methylphenyl)dodeca-5,9-dienenitrile: Another isomer with the methyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
917612-26-1 |
|---|---|
Fórmula molecular |
C21H29N |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
5,9-dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(9-4-5-16-22)10-6-11-19(2)12-7-14-21-15-8-13-20(3)17-21/h8,10,12-13,15,17H,4-7,9,11,14H2,1-3H3 |
Clave InChI |
IQOVGWIPRCOFRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
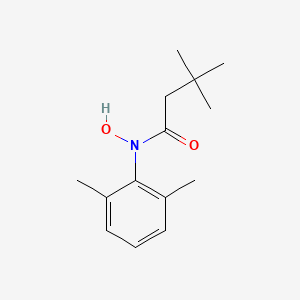
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
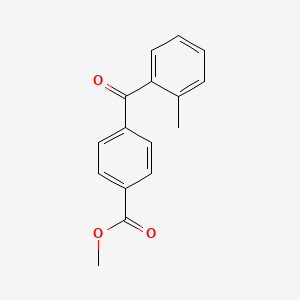
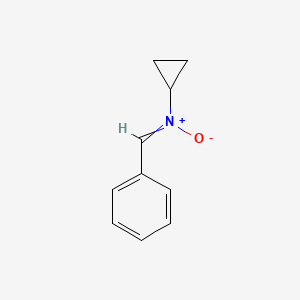
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
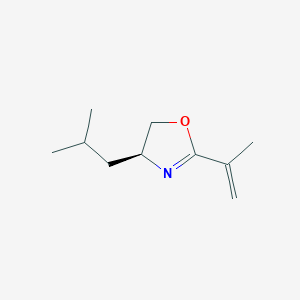
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
